3-Bromo-5-chloro-2-iodobenzonitrile
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Overview
Description
3-Bromo-5-chloro-2-iodobenzonitrile is a chemical compound with the molecular formula C7H2BrClIN . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, iodo, and nitrile groups . The exact positions of these substituents can be inferred from the name of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 342.36 . It is moderately soluble, with a solubility of 0.00783 mg/ml . The compound has a high GI absorption and is BBB permeant .Scientific Research Applications
Halogen Bonding and Bending Properties
The study of halogen bonding in benzene derivatives, such as 4-halobenzonitriles, has shown that the bending properties of these compounds are influenced by the type of halogen present. Analysis of crystal structures has revealed differences in flexibility and elasticity among compounds, which could be related to the presence and position of halogen atoms in the benzene ring. This suggests that 3-Bromo-5-chloro-2-iodobenzonitrile could exhibit unique physical properties useful for materials science, particularly in the development of flexible crystal materials (Veluthaparambath et al., 2022).
Photochemical Properties
Research into the photochemistry of halogenated phenols and benzonitriles has demonstrated that the presence of a CN substituent can significantly affect the behavior of these compounds under light exposure. These studies indicate potential applications in the fields of photochemistry and organic synthesis, where this compound might serve as a precursor for the synthesis of complex organic molecules or in the study of light-induced chemical reactions (Bonnichon et al., 1999).
Crystal Structure Analysis
The analysis of small molecule X-ray crystal structures, including studies involving halogenated benzonitriles, emphasizes the importance of understanding intermolecular interactions. This knowledge is crucial for the design of new materials with desired properties, such as enhanced conductivity or reactivity. The specific structural features of halogenated compounds like this compound can be leveraged to tailor these materials for specific applications (Aldeborgh et al., 2014).
Spectroscopic Applications
The study of the spectroscopic properties and second harmonic generations of bromo-substituted benzonitriles reveals the potential of these compounds in nonlinear optical (NLO) applications. The presence of halogen atoms in specific positions within the benzene ring can influence the electronic properties of the molecule, making compounds like this compound candidates for use in optical devices, lasers, and other technologies requiring materials with strong NLO properties (Kumar & Raman, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5-chloro-2-iodobenzonitrile are currently unknown. This compound is a halogenated aromatic nitrile
Mode of Action
It’s known that halogenated aromatic nitriles can interact with various enzymes and receptors in the body, potentially altering their function .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also known to inhibit CYP1A2 and CYP2C9, two important enzymes involved in drug metabolism . The compound’s lipophilicity, as indicated by its Log Po/w value, suggests it may have good bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it should be stored in a dark place, sealed in dry conditions, at 2-8°C . Furthermore, its solubility in water, which is moderate , could influence its distribution in the body and its interactions with biological targets.
Properties
IUPAC Name |
3-bromo-5-chloro-2-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClIN/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWDNNGGYPAOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)I)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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